1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-propanone
CAS No.:
Cat. No.: VC20006008
Molecular Formula: C15H15NOS3
Molecular Weight: 321.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15NOS3 |
|---|---|
| Molecular Weight | 321.5 g/mol |
| IUPAC Name | 1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one |
| Standard InChI | InChI=1S/C15H15NOS3/c1-4-11(17)16-10-8-6-5-7-9(10)12-13(15(16,2)3)19-20-14(12)18/h5-8H,4H2,1-3H3 |
| Standard InChI Key | JVGJAISEXGSKOO-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SSC3=S |
Introduction
1-(4,4-Dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)-1-propanone is a complex organic compound belonging to the class of heterocyclic molecules. It features a quinoline core fused with dithiolo moieties and a thioxo group, which contribute to its unique chemical and biological properties. This compound has garnered attention for its potential applications in pharmaceuticals and material science due to its structural complexity and functional versatility.
Molecular Formula and Weight
-
Molecular Formula: C15H13NOS3
-
Molecular Weight: Approximately 305.43 g/mol.
Key Structural Features
-
A quinoline core fused with dithiolo rings.
-
A thioxo group (-C=S) attached to the structure.
-
A propanone functional group (-COCH3) linked to the quinoline framework.
General Synthetic Pathway
The synthesis of this compound typically involves multi-step reactions starting with sulfur and nitrogen-containing heterocyclic precursors. Key steps include:
-
Formation of the quinoline-dithiolo backbone.
-
Introduction of the thioxo group through sulfurization reactions.
-
Addition of the propanone side chain via nucleophilic substitution or condensation reactions .
Reaction Conditions
-
Catalysts: Sulfur-based or Lewis acids.
-
Solvents: Organic solvents such as dichloromethane or ethanol.
-
Temperature: Moderate (50–100°C) depending on the reaction step.
Functional Group Reactivity
The compound’s reactivity is influenced by:
-
The thioxo group, which can participate in nucleophilic or electrophilic reactions.
-
The dithiolo moieties, which provide sites for redox reactions.
Example Reactions
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reacts with alkyl halides to form derivatives |
| Oxidation | Forms sulfoxides or sulfones under oxidative conditions |
Pharmaceutical Potential
The compound’s quinoline-dithiolo framework is associated with diverse biological activities:
-
Anticancer: Quinoline derivatives often exhibit cytotoxicity against cancer cell lines .
-
Kinase Inhibition: Dithioloquinoline derivatives have shown inhibitory effects on protein kinases involved in cancer signaling pathways .
Mechanism of Action
The compound interacts with biological targets such as enzymes or receptors through:
-
Covalent binding via the thioxo group.
-
Non-covalent interactions facilitated by the quinoline-dithiolo structure.
Cytotoxicity Studies
Studies on similar quinoline-dithiolo compounds have demonstrated significant cytotoxic activity against cancer cell lines like MCF-7 (breast cancer) and HL-60 (leukemia). These effects are attributed to their ability to induce DNA damage and apoptosis .
Protein Kinase Inhibition
Derivatives of this compound type have shown inhibitory activity against kinases such as EGFR and JAK, making them promising candidates for targeted cancer therapies .
Applications in Material Science
In addition to pharmaceutical uses, the unique electronic properties of the dithioloquinoline framework make this compound a candidate for:
-
Organic semiconductors.
-
Catalysts in redox reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume